molecular formula C9H20N2O2 B3420384 tert-butyl N-[1-(methylamino)propan-2-yl]carbamate CAS No. 1864270-64-3

tert-butyl N-[1-(methylamino)propan-2-yl]carbamate

Cat. No.: B3420384
CAS No.: 1864270-64-3
M. Wt: 188.27 g/mol
InChI Key: LKEWKAVKGVXBTD-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate (CAS 1864893-64-0) is a chiral carbamate derivative of significant interest in advanced organic synthesis and pharmaceutical research. This compound, with a molecular formula of C9H20N2O2 and a molecular weight of 188.27 g/mol, serves as a crucial synthetic intermediate and molecular scaffold . Its structure features both a carbamate protecting group and a secondary amine, making it a versatile building block for the construction of more complex molecules, particularly in medicinal chemistry. As a protected diamine, its primary research value lies in its application in constructing active pharmaceutical ingredients (APIs) and other biologically active compounds. The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines in peptide synthesis and can be readily removed under mild acidic conditions to unveil the free amine functionality for further chemical manipulation . The (R)-enantiomer of this and related carbamate compounds are frequently employed in the discovery and development of novel pharmacophores, as chirality often plays a critical role in biological activity and drug-receptor interactions . For optimal stability, this reagent requires careful cold-chain transportation and must be stored in a dark place under an inert atmosphere at 2-8°C . Researchers should note the associated safety hazards; it carries a Danger signal word and may cause skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . As with all compounds of this nature, it is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-(methylamino)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(6-10-5)11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEWKAVKGVXBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696725
Record name tert-Butyl [1-(methylamino)propan-2-yl]carbamate
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Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873221-70-6, 1864270-64-3
Record name tert-Butyl [1-(methylamino)propan-2-yl]carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID00696725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[1-(methylamino)propan-2-yl]carbamate
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Synthetic Methodologies for Tert Butyl N 1 Methylamino Propan 2 Yl Carbamate

Strategies for Carbamate (B1207046) Moiety Formation

Direct N-Protection of Amines Utilizing Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most common and straightforward method for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine is through the use of di-tert-butyl dicarbonate, also known as Boc anhydride. acs.orgbioorg.org This reagent reacts with primary or secondary amines to form N-tert-butoxycarbonyl derivatives, which are stable under many reaction conditions but can be easily removed with moderately strong acids. acs.orgbioorg.org The reaction is versatile and can be adapted to a wide range of substrates and conditions. nih.gov

The N-protection of amines with Boc₂O is flexible and can be performed under various conditions to achieve high yields. nih.gov The reaction is typically carried out in the presence of a base in a suitable solvent at temperatures ranging from 0 °C to ambient temperature. nih.govnih.gov The choice of base and solvent can significantly impact the reaction's efficiency and selectivity.

Common bases include sodium bicarbonate, sodium hydroxide, and 4-(dimethylaminopyridine) (DMAP). acs.orgnih.gov Solvents can range from aqueous systems to organic solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), dichloromethane (B109758) (DCM), and dioxane. acs.orgnih.gov For instance, the protection can be effectively accomplished using Boc₂O in an aqueous medium with a base like sodium bicarbonate or in an organic solvent like acetonitrile with DMAP. acs.orggoogle.com Catalyst-free conditions have also been developed, utilizing a water-acetone system to afford N-Boc derivatives in excellent yields with short reaction times, presenting an environmentally friendly alternative. bioorg.org

BaseSolvent SystemTemperatureKey FeaturesReference
Sodium BicarbonateWater or Water/Chloroform (biphasic)Room TemperatureCommonly used aqueous conditions. acs.orgnih.gov
4-(dimethylaminopyridine) (DMAP)Acetonitrile, THF, DCMRoom TemperatureEffective in organic solvents for sensitive substrates. acs.orgnih.gov
Sodium HydroxideWater/THF0 °C to Room TempStandard basic conditions for robust amines. nih.govnih.gov
Triethylamine (TEA)DCM0 °C to Room TempUsed with DMAP for enhanced reactivity. nih.gov
None (Catalyst-Free)Water/AcetoneRoom TemperatureEco-friendly protocol with high yields and short reaction times. bioorg.org

To improve reaction rates, yields, and chemoselectivity, various catalytic systems have been introduced for the N-tert-butyloxycarbonylation of amines. These catalysts can activate the Boc anhydride, making the reaction more efficient, especially for less reactive amines.

Lewis acids such as iron(III) chloride (FeCl₃) have been shown to effectively catalyze the selective deprotection of a Boc group, and by extension, can play a role in its formation by activating the carbonyl group of the anhydride. researchgate.net Other metal salts can also serve this purpose. researchgate.net

Ionic liquids , particularly 1-alkyl-3-methylimidazolium cation-based systems, have been employed as efficient catalysts. researchgate.net They are believed to activate the Boc₂O reagent through hydrogen bond formation, leading to excellent chemoselectivity under mild conditions. researchgate.net Other catalysts like iodine and perchloric acid adsorbed on silica (B1680970) gel have also been used for efficient N-Boc protection under solvent-free conditions at room temperature. researchgate.net Heterogeneous catalysts, such as the Amberlyst A21 basic resin, offer the advantages of easy recovery and reusability, fitting well with green chemistry principles. google.com

Catalyst TypeSpecific ExampleKey AdvantagesReference
Lewis AcidsIron(III) salts (e.g., FeCl₃)Inexpensive, sustainable, and provides clean reactions. researchgate.net
Ionic Liquids1-Alkyl-3-methylimidazolium cationsHigh efficiency and chemoselectivity through electrophilic activation of Boc₂O. researchgate.net
HalogensIodine (I₂)Allows for solvent-free conditions at ambient temperature. researchgate.net
Solid AcidsPerchloric acid on silica-gel (HClO₄–SiO₂)Highly efficient, inexpensive, and reusable catalyst for solvent-free reactions. researchgate.net
Heterogeneous Base ResinsAmberlyst A21Reusable, mild solvent-free system, and operational simplicity. google.com

Curtius Rearrangement Pathways to Carbamates

The Curtius rearrangement provides an alternative pathway to carbamates, starting from carboxylic acids. ua.esmdpi.com This reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. ua.eschemicalbook.com The resulting isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles. ua.es When an alcohol, such as tert-butanol, is used as the trapping agent, a carbamate is formed. mdpi.com

The acyl azide precursor is typically generated from a carboxylic acid derivative. nih.gov A one-pot method allows for the direct conversion of carboxylic acids into tert-butyl carbamates by reacting the acid with di-tert-butyl dicarbonate and sodium azide. google.com This process is often facilitated by catalysts like zinc(II) triflate. google.com The reaction proceeds through the in-situ formation of the acyl azide, which then rearranges to the isocyanate and is subsequently trapped by the tert-butoxide species generated in the reaction mixture. nih.gov This method is valued for its tolerance of various functional groups and the complete retention of stereochemistry at the migrating group. mdpi.com

Other Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like carbamates in a single step from three or more starting materials, which enhances atom economy and reduces waste. acs.orgorganic-chemistry.org A notable MCR for carbamate synthesis is the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. google.comorganic-chemistry.org

This approach operates under mild conditions and avoids common side reactions such as N-alkylation. organic-chemistry.org In a typical procedure, CO₂ is bubbled through a mixture containing the amine, a base like cesium carbonate (Cs₂CO₃), and a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide (TBAI), followed by the addition of the alkylating agent. organic-chemistry.org This method is effective for a wide range of aliphatic and aromatic amines and is compatible with chiral substrates, proceeding without racemization. organic-chemistry.org The use of CO₂ as a C1 building block makes this a particularly green and sustainable synthetic route. nih.gov

Stereoselective Synthesis of Enantiopure tert-butyl N-[1-(methylamino)propan-2-yl]carbamate

Achieving the synthesis of a single enantiomer of this compound requires stereocontrolled methods to create the chiral center at the second carbon of the propane (B168953) chain. The synthesis of such chiral vicinal diamines is a significant area of organic chemistry, with several powerful strategies available. ua.esacs.org

One prominent approach is the organocatalytic asymmetric Mannich reaction . This reaction can be used to construct the carbon-nitrogen bond with high stereocontrol. For example, proline and its derivatives can catalyze the reaction between N-protected imines and aldehydes with an α-nitrogen functional group to produce chiral vicinal diamines with high diastereo- and enantioselectivity. acs.org By choosing the appropriate catalyst, it is possible to selectively synthesize either syn- or anti-diamine products. acs.org

Another powerful tool is the use of chiral auxiliaries . The Ellman auxiliary, tert-butanesulfinamide, is widely used for the asymmetric synthesis of amines. nih.govwikipedia.orgiupac.org Condensation of enantiopure tert-butanesulfinamide with an appropriate aldehyde or ketone generates a chiral N-tert-butanesulfinyl imine. nih.goviupac.org Nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent acidic cleavage of the auxiliary yields the desired chiral primary amine with high enantiomeric purity. iupac.orgharvard.edu

Furthermore, catalytic asymmetric hydroamination represents a modern and efficient method for preparing chiral 1,2-diamines. nih.gov Copper-catalyzed hydroamination of γ-substituted allylic amines, for instance, can produce enantioenriched diamine derivatives with high regio- and enantioselectivity under mild conditions. nih.gov The success of this transformation often depends on the choice of the N-protecting group on the starting amine. nih.gov These established methodologies provide viable pathways for the synthesis of specific enantiomers of this compound, starting from appropriate prochiral precursors.

Asymmetric Induction in Synthetic Routes

Asymmetric induction refers to synthetic strategies where a new chiral center is created in a molecule under the influence of a chiral feature that is already present, or by a chiral reagent or catalyst. This approach aims to directly produce an enantiomerically enriched product from a prochiral starting material.

One prominent method for the asymmetric synthesis of chiral amines involves the use of transaminases. rsc.org These enzymes can catalyze the asymmetric amination of a prochiral ketone, transferring an amino group from an amine donor to the ketone with high enantioselectivity. For the synthesis of the backbone of this compound, a hypothetical prochiral ketone such as 1-(methylamino)propan-2-one (B1626262) could be utilized. An (R)- or (S)-selective transaminase would then convert this ketone into the corresponding enantiopure (R)- or (S)-1-(methylamino)propan-2-amine. rsc.org The resulting chiral diamine can then be selectively protected with a tert-butoxycarbonyl (Boc) group to yield the final product.

The effectiveness of this biocatalytic approach is highlighted by the high conversion rates and excellent enantiomeric excess (ee) values often achieved in these reactions.

Table 1: Asymmetric Amination via Transaminase Data is illustrative and based on typical results for similar substrates.

BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (ee) (%)
(R)-Transaminase1-(Methylamino)propan-2-one(R)-1-(Methylamino)propan-2-amine>95>99
(S)-Transaminase1-(Methylamino)propan-2-one(S)-1-(Methylamino)propan-2-amine>95>99

Another approach involves the asymmetric hydrogenation of a prochiral imine. This method is one of the most direct and efficient ways to prepare valuable α-chiral amines. nih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and often recycled.

A widely used and effective chiral auxiliary for the synthesis of chiral amines is tert-butanesulfinamide (also known as Ellman's auxiliary). researchgate.netsigmaaldrich.com The synthesis would begin with the condensation of the chiral tert-butanesulfinamide with a prochiral ketone, for instance, 1-(benzyloxycarbonylamino)propan-2-one, to form an N-sulfinyl ketimine. This intermediate then undergoes a diastereoselective reduction of the imine C=N bond. The stereochemical outcome of the reduction is controlled by the chiral sulfinyl group, which directs the hydride attack to one of the two faces of the imine.

Subsequent removal of the sulfinyl group under acidic conditions, followed by standard protecting group manipulations (e.g., N-methylation and introduction of the Boc group), would yield the enantiomerically pure target compound. The high diastereoselectivities achieved in the key reduction step make this a powerful strategy for accessing specific enantiomers.

Table 2: Diastereoselective Reduction using Chiral Auxiliary Results are representative for the addition of organometallic reagents to tert-butanesulfinyl aldimines. sigmaaldrich.com

SubstrateReagentDiastereomeric Ratio (d.r.)Yield (%)
N-tert-Butanesulfinyl ketimineL-Selectride®>95:5>90
N-tert-Butanesulfinyl ketimineNaBH4VariableVariable

Enantiomeric Resolution Techniques

Enantiomeric resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. This method is often employed when a direct asymmetric synthesis is not feasible or efficient.

A classical and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org The racemic base, in this case, 1,2-diaminopropane (B80664), is treated with an enantiomerically pure chiral acid, such as tartaric acid. wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities.

This difference in solubility allows for the separation of the diastereomers by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the desired enantiomer of the diamine can be liberated from the salt by treatment with a base, such as sodium hydroxide. wikipedia.org The resulting enantiopure 1,2-diaminopropane can then be further functionalized via N-methylation and subsequent selective N-Boc protection to give the final product.

Table 3: Classical Resolution of 1,2-Diaminopropane Based on established industrial procedures. wikipedia.org

RacemateResolving AgentDiastereomeric SaltSeparation MethodOutcome
(±)-1,2-Diaminopropane(+)-Tartaric acidDiastereomeric tartrate saltsFractional CrystallizationSeparation of (R)- and (S)-1,2-diaminopropane

Furthermore, enzymatic kinetic resolution offers a powerful alternative for separating enantiomers. This technique utilizes an enzyme that selectively reacts with only one enantiomer in a racemic mixture, converting it into a different compound. This leaves the unreacted, desired enantiomer in high enantiomeric purity. scielo.br Lipases are commonly used for the kinetic resolution of racemic alcohols and amines, often through selective acylation. While a direct example for this compound is not detailed, the principle has been successfully applied to structurally similar carbamates, achieving excellent enantioselectivity (E > 200). scielo.br

Chemical Reactivity and Transformations of Tert Butyl N 1 Methylamino Propan 2 Yl Carbamate

Selective Deprotection Strategies for the N-Boc Group

The N-Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its susceptibility to removal under mild acidic conditions.

The deprotection of the N-Boc group is most frequently accomplished through acid-mediated hydrolysis. The generally accepted mechanism involves the initial protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free primary amine.

A potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic sites on the substrate or other molecules in the reaction mixture by the liberated tert-butyl cation. To mitigate this, "scavengers" such as anisole or thiophenol are often added to the reaction to trap the electrophilic tert-butyl cation.

A variety of acidic reagents can be employed for this transformation, with the choice depending on the substrate's sensitivity to acid and the desired reaction conditions.

Table 1: Common Acidic Reagents for N-Boc Deprotection

Reagent Typical Solvent(s) Conditions Reference(s)
Trifluoroacetic Acid (TFA) Dichloromethane (B109758) (DCM) Room Temperature
Hydrochloric Acid (HCl) Dioxane, Ethyl Acetate, Methanol Room Temperature
Phosphoric Acid (H₃PO₄) Tetrahydrofuran (B95107) (THF), Water -
Sulfuric Acid (H₂SO₄) tert-Butyl Acetate (t-BuOAc) -

Orthogonal protection strategy refers to the use of multiple, distinct protecting groups in a single molecule that can be removed under different reaction conditions without affecting the others. The N-Boc group is a cornerstone of such strategies because it is stable to bases, nucleophiles, and catalytic hydrogenation, but is readily cleaved by acid. This allows for the selective deprotection of other groups in its presence.

For instance, an Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile, can be removed using a mild base like piperidine while the N-Boc group on tert-butyl N-[1-(methylamino)propan-2-yl]carbamate remains intact. Similarly, a Cbz (carboxybenzyl) group can be cleaved by catalytic hydrogenation, a condition to which the N-Boc group is inert.

Beyond standard acid cleavage, other methodologies can achieve selective N-Boc removal:

Thermal Deprotection : The N-Boc group can be removed by heating, typically at temperatures above 150°C, without any added catalyst. This method proceeds through a mechanism involving the formation of isobutylene and carbon dioxide. This can be advantageous when acidic conditions must be avoided, provided the substrate is thermally stable.

Alternative Reagents : Milder or more selective reagents have been developed. For example, heating in water can effect deprotection, offering a green chemistry alternative. Systems like oxalyl chloride in methanol have also been reported to cleave the N-Boc group under mild, room-temperature conditions.

Table 2: Orthogonal Protecting Group Pairs with N-Boc

Protecting Group 1 Cleavage Condition Protecting Group 2 (Orthogonal) Cleavage Condition Reference(s)
Boc Strong Acid (e.g., TFA) Fmoc Base (e.g., Piperidine)
Boc Strong Acid (e.g., TFA) Cbz (Z) Catalytic Hydrogenation (H₂, Pd/C)

| Boc | Strong Acid (e.g., TFA) | Alloc | Palladium Catalyst (e.g., Pd(PPh₃)₄) | |

Reactions Involving the Secondary Amine Moiety (e.g., alkylation, acylation)

The presence of the N-Boc group on the primary amine allows the secondary methylamino group to undergo selective reactions. As the Boc group is stable under basic conditions, the secondary amine can be readily functionalized without disturbing the protected primary amine.

Alkylation : The secondary amine can be alkylated using an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a suitable base. Common conditions involve using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Weaker bases like potassium carbonate can also be employed, often requiring more forcing conditions. This reaction converts the secondary amine into a tertiary amine.

Acylation : Acylation of the secondary amine to form an amide can be achieved using acylating agents like acyl chlorides or acid anhydrides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Table 3: Representative Reactions of the Secondary Amine

Reaction Type Reagents Base Solvent Product Type Reference(s)
N-Alkylation Alkyl Halide (R-X) Sodium Hydride (NaH) DMF / THF Tertiary Amine
N-Acylation Acyl Chloride (R-COCl) Triethylamine (Et₃N) Dichloromethane (DCM) Tertiary Amide -
N-Sulfonylation Sulfonyl Chloride (R-SO₂Cl) Pyridine Dichloromethane (DCM) Sulfonamide -

Functional Group Interconversions and Derivatization Pathways

The primary utility of this compound in synthesis is as a bifunctional building block. The distinct reactivity of its two nitrogen atoms allows for sequential and site-selective derivatization.

A common synthetic pathway involves first modifying the secondary amine as described in section 3.2, followed by the acid-mediated deprotection of the N-Boc group to reveal the primary amine. This newly liberated primary amine is highly reactive and can undergo a vast array of functional group interconversions:

Conversion to amides via reaction with acyl chlorides or activated carboxylic acids.

Formation of sulfonamides with sulfonyl chlorides.

Alkylation or reductive amination to form a new secondary amine.

Conversion to isocyanates or ureas.

Alternatively, the N-Boc group can be removed first, providing N¹-methylpropane-1,2-diamine. The resulting primary and secondary amines have different steric environments and nucleophilicity, which can sometimes be exploited for selective reactions, although protecting one group is the more common and reliable strategy for achieving selectivity. For analytical purposes, both amine groups can be derivatized, for example, through acylation with reagents like pentafluoropropionic acid anhydride (PFPA) to create derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis.

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of this compound is largely defined by the robust nature of the N-Boc group under non-acidic conditions.

Acidic Conditions : The compound is highly labile to strong acidic conditions, which represents its primary degradation pathway, leading to deprotection as detailed in section 3.1.1.

Basic Conditions : The N-Boc group is stable towards hydrolysis under most basic conditions, including strong bases like sodium hydroxide and non-nucleophilic bases like triethylamine. This stability is crucial for its role in orthogonal protection schemes.

Reductive Conditions : The molecule is stable to common reducing agents. It is inert to catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts), which allows for the selective removal of other protecting groups like Cbz. It is also stable to hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Oxidative Conditions : The N-Boc group is resistant to many common oxidizing agents.

Thermal Conditions : While generally stable at moderate temperatures, the N-Boc group can undergo thermolytic cleavage at elevated temperatures (typically >150 °C). This degradation pathway produces the free amine, carbon dioxide, and isobutylene, and can occur without a catalyst. Unpurified carbamates can sometimes be less thermally stable.

Table 4: Stability Profile of this compound

Condition / Reagent Type Stability Notes Reference(s)
Strong Acids (TFA, HCl) Labile Primary degradation pathway (deprotection).
Strong Bases (NaOH, KOH) Stable Resistant to basic hydrolysis.
Nucleophiles Stable Generally unreactive towards nucleophilic attack.
Catalytic Hydrogenation (H₂, Pd/C) Stable Allows for orthogonal deprotection of Cbz groups.
Hydride Reducing Agents (LiAlH₄, NaBH₄) Stable Carbamate (B1207046) is not reduced.
Common Oxidants (e.g., KMnO₄, CrO₃) Stable Generally resistant to oxidation.

Role As a Key Synthetic Intermediate and Building Block

Precursor in the Construction of Complex Organic Molecules

The strategic placement of the Boc protecting group on the C2-amine of the 1,2-diaminopropane (B80664) structure allows the more accessible C1-methylamine to undergo selective reactions. This feature makes the compound an excellent building block for elaborating more complex molecular architectures. The Boc group provides a convenient method for managing the reactivity of the primary amine functionality during multi-step syntheses, which is critical when precise control over reaction pathways is needed. nbinno.com

The synthesis of another pharmaceutical, Lacosamide, also utilizes N-Boc protected amino acid derivatives as key intermediates. google.com For instance, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, an N-Boc protected amino alcohol, serves as a new intermediate for the synthesis of Lacosamide. google.com This demonstrates a recurring theme in pharmaceutical synthesis where Boc-protected chiral amines and amino alcohols are fundamental starting materials for building complex and therapeutically important molecules. google.com

Table 1: Examples of Complex Molecules Synthesized Using N-Boc Protected Amine Intermediates
Target MoleculeKey Intermediate ClassTherapeutic Area
DuloxetineChiral Amino AlcoholsAntidepressant google.comgoogle.com
LacosamideN-Boc Protected Amino AcidsAnticonvulsant google.com
Diimine LigandsN-Boc Protected Heterocyclic AminesMetal Complex Formation nih.gov

Application in Accessing Stereochemically Defined Scaffolds

Chiral 1,2-diamines and their derivatives are crucial building blocks in asymmetric synthesis, often serving as chiral auxiliaries or ligands for metal catalysts. acs.orgnih.gov The specific enantiomer, tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate, provides a stereochemically defined scaffold that is essential for the synthesis of enantiomerically pure target molecules. biosynth.com

The synthesis of (S)-Duloxetine serves as an excellent case study. The biological activity resides in the (S)-enantiomer, making its stereoselective synthesis critical. google.comresearchgate.net The preparation of the key chiral intermediate, (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol, can be achieved through several stereoselective methods:

Classical Resolution: A common industrial method involves the resolution of a racemic precursor, (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol, using a chiral resolving agent like (S)-mandelic acid. researchgate.net This process selectively crystallizes one diastereomeric salt, allowing for the separation of the desired (S)-enantiomer, which is then converted to the final intermediate. researchgate.netgoogle.com

Asymmetric Reduction: Modern approaches utilize biocatalysis for the asymmetric reduction of a ketone precursor. For example, immobilized Saccharomyces cerevisiae has been used to reduce 3-N-methylamino-1-(2-thienyl)-1-propanone, yielding the (S)-alcohol intermediate with over 99% enantiomeric excess. researchgate.netnih.gov This highlights a move towards more efficient and environmentally friendly "green" chemistry methods.

The ability to access enantiomerically pure building blocks like tert-butyl N-[1-(methylamino)propan-2-yl]carbamate is fundamental to modern drug development, ensuring the final pharmaceutical product has the correct three-dimensional structure for optimal efficacy and safety. acs.org

Utility in the Synthesis of Heterocyclic Ring Systems

The 1,2-diamine motif present in this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals. Saturated heterocycles like piperazines and pyrrolidines are common targets. researchgate.net

The synthesis of these rings typically involves a cyclization reaction where the two nitrogen atoms of the diamine react with a dielectrophilic species. For example:

Piperazine Derivatives: Reaction with a suitable two-carbon dielectrophile can lead to the formation of a piperazine ring, a privileged scaffold in medicinal chemistry.

Pyrrolidine and Piperidine Derivatives: Tandem reactions involving the dehydrative coupling of amides with alkenes followed by reductive cyclization provide a one-pot method for synthesizing substituted pyrrolidines and piperidines. rsc.org

While direct examples utilizing this compound are specific, the general principle of using N-Boc protected diamines as precursors for heterocyclic synthesis is well-established. scielo.org.mxredalyc.org For instance, other Boc-protected compounds are used as precursors for pyridine and pyrazole derivatives through cycloaddition reactions. enamine.net The Boc group ensures that one nitrogen atom remains protected during the initial cyclization step, allowing for subsequent, selective modification of the resulting heterocycle.

Development of Novel Synthetic Methodologies Utilizing the Compound

The class of N-Boc protected chiral diamines, including this compound, serves as a substrate for the development of new and innovative synthetic methods. These methodologies aim to create C-N or C-C bonds with high efficiency and stereocontrol.

One area of development is in catalytic C-H amination. This powerful strategy allows for the direct conversion of C-H bonds into C-N bonds. Research has shown that N-protected hydroxylamine-derived sulfamates can undergo rhodium-catalyzed intramolecular C-H insertion to form unique heterocyclic intermediates. nih.gov These intermediates can then be reductively cleaved to yield differentially protected 1,2-diamines. nih.gov While N-Boc derivatives themselves can be challenging substrates in some C-H amination reactions, these studies drive the development of new catalysts and protecting groups (like N-Troc) that are more compatible, ultimately expanding the toolkit for synthesizing complex diamines. nih.gov

Another advanced methodology is the asymmetric lithiation and substitution of N-Boc protected imidazolidines, which serve as precursors to chiral 1,2-diamines. acs.org This method uses a chiral ligand, such as (-)-sparteine, to direct the stereoselective deprotonation of a C-H bond, followed by quenching with an electrophile. acs.org Subsequent hydrolysis of the imidazolidine ring system yields chiral, substituted 1,2-diamines in high optical purity. acs.org Such methods represent the cutting edge of synthetic chemistry, providing highly efficient and stereoselective routes to valuable chiral building blocks.

Spectroscopic and Advanced Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group will present a characteristic singlet peak, integrating to nine protons, typically found in the upfield region of the spectrum (around 1.4 ppm). The methyl group attached to the nitrogen will appear as a singlet, integrating to three protons. The protons of the propyl chain will show more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The N-H protons will appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals include those for the quaternary and methyl carbons of the tert-butoxycarbonyl (Boc) group, the methyl group attached to the nitrogen, and the three distinct carbons of the propan-2-yl chain. The carbonyl carbon of the carbamate (B1207046) group will appear as a characteristic downfield signal.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃1.45 (s, 9H)28.5
C (CH₃)₃-79.5
C=O-156.0
NH (carbamate)5.0-6.0 (br s, 1H)-
CH (propan-2-yl)3.5-3.8 (m, 1H)48.0-50.0
CH₂ (propan-2-yl)2.6-2.9 (m, 2H)55.0-57.0
CH₃ (on propan-2-yl)1.1-1.2 (d, 3H)18.0-20.0
NH (methylamino)1.5-2.5 (br s, 1H)-
N-CH₃2.4-2.5 (s, 3H)36.0-38.0

Note: The predicted chemical shifts are based on the analysis of similar N-Boc protected amine structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation patterns. For this compound, mass spectrometry confirms the molecular formula (C₉H₂₀N₂O₂) and can be used to identify potential impurities.

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺, which would have a predicted m/z (mass-to-charge ratio) of 189.1603. Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Fragmentation of the parent ion in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. Common fragmentation pathways for N-Boc protected amines include the loss of the tert-butyl group or the entire Boc group.

Interactive Table: Predicted m/z Values for Common Adducts
Adduct Predicted m/z
[M+H]⁺189.1598
[M+Na]⁺211.1417
[M+K]⁺227.1156

Note: These values are predicted based on the monoisotopic mass of the compound. uni.lu

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and any isomeric impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are commonly used for the purity analysis of N-Boc protected amines. A typical method would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection is typically achieved using a UV detector, as the carbamate group has a weak chromophore. Purity is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, particularly for assessing volatile impurities. Due to the presence of polar N-H groups, derivatization may sometimes be employed to improve peak shape and thermal stability, although it is often possible to analyze N-Boc protected amines directly on a suitable polar capillary column. A flame ionization detector (FID) is commonly used for detection.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

Key expected vibrational frequencies include:

N-H stretching: A moderate band in the region of 3300-3500 cm⁻¹, corresponding to the carbamate and secondary amine N-H bonds.

C-H stretching: Strong bands in the region of 2850-3000 cm⁻¹ due to the methyl and methylene groups.

C=O stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbamate carbonyl group. researchgate.net

N-H bending and C-N stretching: These vibrations appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) and contribute to the unique spectral pattern of the compound.

Interactive Table: Characteristic IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine & Carbamate)3300 - 3500Medium
C-H Stretch (Alkyl)2850 - 3000Strong
C=O Stretch (Carbamate)1680 - 1700Strong
N-H Bend (Amine)1500 - 1650Medium
C-N Stretch1000 - 1350Medium

Chiroptical Methods for Stereochemical Assignment (e.g., Polarimetry)

Since this compound possesses a chiral center at the second carbon of the propane (B168953) chain, it can exist as two enantiomers, (S) and (R). Chiroptical methods are crucial for determining the stereochemical purity of a sample.

Theoretical and Computational Investigations

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate is primarily dictated by the rotation around its single bonds. The flexible aliphatic backbone, specifically the C-C and C-N bonds, allows the molecule to adopt numerous conformations in space. The bulky tert-butyl group of the Boc protecting group imposes significant steric constraints, influencing the preferred dihedral angles to minimize steric hindrance.

Theoretical conformational analyses of similar acyclic molecules, such as Boc-protected diamines, are typically performed using methods like Density Functional Theory (DFT). These studies reveal that intramolecular hydrogen bonding can play a crucial role in stabilizing certain conformations. For instance, in related systems, a hydrogen bond between the N-H of the carbamate (B1207046) and a nearby acceptor group can lead to a folded or bent geometry being energetically favored. In the case of this compound, an intramolecular hydrogen bond could potentially form between the carbamate N-H and the lone pair of the methylamino nitrogen, or vice-versa.

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this molecule in various environments, such as in the gas phase or in different solvents. MD simulations would track the atomic movements over time, providing a detailed picture of the conformational flexibility, the lifetime of specific conformations, and the influence of solvent molecules on the conformational equilibrium. For flexible molecules like this, a single static structure is often insufficient to describe its behavior, making the dynamic perspective from MD simulations particularly valuable.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using DFT, are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For this compound, these calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group, which influences the electronic properties of the adjacent nitrogen atom. This generally leads to a lower electron density on the carbamate nitrogen compared to the methylamino nitrogen. The HOMO (Highest Occupied Molecular Orbital) is likely to be localized on the more electron-rich secondary methylamino group, indicating that this site would be the most susceptible to electrophilic attack. Conversely, the LUMO (Lowest Unoccupied Molecular Orbital) is typically distributed across the molecule, but regions around the carbamate carbonyl group would be expected to be susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. DFT calculations on related Boc-protected amines have been used to analyze these parameters. For example, studies on 3-amino-4-(Boc-amino)pyridine have shown how DFT can be used to analyze the HOMO-LUMO energy gap, hardness, softness, and electronegativity to understand the molecule's electronic properties and reactivity. researchgate.net

A Natural Bond Orbital (NBO) analysis can further detail the electronic structure by describing the bonding in terms of localized electron-pair bonds and lone pairs, providing a more intuitive chemical picture.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic data, which can be invaluable for structure confirmation and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts using DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard tool in chemical research. researchgate.net The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled with a Polarizable Continuum Model (PCM). For this compound, calculations would predict distinct signals for the protons and carbons in the tert-butyl group, the propan-2-yl backbone, and the methylamino group.

As a representative example, DFT calculations have been performed on a similar molecule, (E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)ethyl)carbamate, which contains a Boc-protected aminoethyl moiety. The calculated chemical shifts, when scaled, show good agreement with experimental values, demonstrating the predictive power of this approach. dergipark.org.tr

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Structurally Related Boc-Protected Amine (Data derived from a study on (E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)ethyl)carbamate) dergipark.org.tr

Proton AssignmentExperimental δ (ppm)Calculated δ (ppm)
N-H (carbamate)5.124.89
CH₂ (adjacent to NH-Boc)3.493.42
CH₂ (adjacent to imine N)3.893.80
C(CH₃)₃1.441.48

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Structurally Related Boc-Protected Amine (Data derived from a study on (E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)ethyl)carbamate) dergipark.org.tr

Carbon AssignmentExperimental δ (ppm)Calculated δ (ppm)
C=O (carbamate)156.12158.34
C(CH₃)₃79.2080.50
CH₂ (adjacent to NH-Boc)40.8941.20
C(CH₃)₃28.4328.60

Vibrational Frequencies: DFT calculations are also highly effective in predicting infrared (IR) and Raman spectra. dergipark.org.tr The calculated harmonic vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement. These calculations allow for the assignment of specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes would include the N-H stretch of the carbamate and the secondary amine, the C=O stretch of the carbamate, and various C-H and C-N stretching and bending modes.

Table 3: Selected Experimental and Calculated Vibrational Frequencies for a Structurally Related Boc-Protected Amine (Data derived from a study on (E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)ethyl)carbamate) dergipark.org.tr

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)
N-H Stretch (carbamate)33753510
C-H Stretch (aliphatic)29623015
C=O Stretch (carbamate)16871735
C-N Stretch12511260

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of transition state structures, activation energies, and reaction pathways. For this compound, several reactions could be of interest for mechanistic studies.

One of the most common reactions involving this type of molecule is the acid-catalyzed deprotection of the Boc group. Computational studies on this mechanism have shown that the reaction proceeds through protonation of the carbamate, followed by the loss of a tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. These studies can rationalize the kinetics of the reaction, for example, by explaining the observed second-order dependence on acid concentration in some cases.

Another area of interest is the reactivity of the secondary amine. Computational modeling could be used to explore the mechanisms of its reactions, such as alkylation or acylation, providing insights into the transition states and the factors controlling reactivity and selectivity.

Prediction of Molecular Interactions and Recognition Motifs

The functional groups present in this compound—namely, the carbamate group and the secondary amine—are capable of forming hydrogen bonds. The carbamate N-H and the methylamino N-H can act as hydrogen bond donors, while the carbamate carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors.

Computational studies can predict the geometry and strength of these intermolecular interactions. By modeling dimers or larger clusters of the molecule, or its interaction with solvent molecules, the preferred hydrogen bonding motifs can be identified. These interactions are crucial in determining the solid-state packing of the molecule in a crystal lattice and its solvation properties in protic solvents. For instance, studies on the crystal structure of related Boc-protected compounds have revealed extensive networks of N-H···O hydrogen bonds that dictate the molecular packing. Understanding these recognition motifs is important in the context of crystal engineering and materials science.

Q & A

Basic: What are the key safety considerations when handling tert-butyl N-[1-(methylamino)propan-2-yl]carbamate in laboratory environments?

While the compound is generally stable under recommended storage conditions, decomposition under fire or extreme heat may produce hazardous byproducts like carbon monoxide and nitrogen oxides . Personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats, is essential. Work in a fume hood to minimize inhalation risks, and avoid contact with oxidizing agents .

Basic: What spectroscopic methods are recommended for characterizing tert-butyl carbamate derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are primary tools. For example:

  • ¹H NMR : Peaks at δ 1.4–1.5 ppm confirm the tert-butyl group, while δ 2.8–3.2 ppm corresponds to methylamino protons.
  • IR : A strong absorption band near 1700 cm⁻¹ indicates the carbamate C=O stretch.
    Cross-validate with PubChem-derived InChI and SMILES strings for structural alignment .

Basic: How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Moisture-sensitive carbamates require desiccants (e.g., silica gel). Stability studies confirm no degradation under these conditions for ≥12 months .

Advanced: What synthetic routes are documented for tert-butyl carbamate derivatives and their analogues?

Key strategies include:

  • Boc Protection : React amines with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C .
  • Asymmetric Mannich Reactions : Catalytic chiral organocatalysts (e.g., L-proline derivatives) achieve enantioselectivity >90% .
    Optimize yields via temperature control (−10°C to RT) and anhydrous conditions .

Advanced: How can researchers address contradictions in purity assessments using chromatographic techniques?

Method Resolution Strategy
HPLC Use C18 columns with acetonitrile/water gradients; adjust pH to 3.0 (formic acid) for peak sharpening.
GC/MS Derivatize polar groups (e.g., silylation) to improve volatility and detection .
Cross-reference with High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .

Basic: What are the common impurities encountered during carbamate synthesis?

  • Deprotected Intermediates : Hydrolysis of the tert-butyl group under acidic conditions.
  • Byproducts : Ureas or isocyanates from competing reactions.
    Purify via flash chromatography (silica gel, ethyl acetate/hexane 1:4) or recrystallization (ethanol/water) .

Advanced: What strategies optimize regioselectivity in carbamate functionalization of polyfunctional molecules?

  • Orthogonal Protection : Use Fmoc or Alloc groups for temporary protection of competing amines .
  • pH Control : Conduct reactions at pH 7–8 to minimize nucleophilic side reactions.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Basic: What regulatory guidelines apply to the disposal of carbamate waste?

Classify as hazardous waste; consult local regulations for incineration or chemical treatment. Neutralize acidic/basic residues before disposal. Contaminated glassware requires acetone rinsing .

Advanced: How does stereochemistry influence the biological activity of tert-butyl carbamate derivatives?

Enantiomers exhibit distinct pharmacological profiles. For example:

  • (R)-Configuration : Enhanced binding to serine proteases due to spatial alignment of the methylamino group.
  • (S)-Configuration : Reduced activity in enzyme inhibition assays.
    Validate stereochemical outcomes via chiral HPLC or X-ray crystallography .

Advanced: What computational methods predict carbamate reactivity in novel reaction systems?

Method Application
DFT Calculations Model transition states for nucleophilic attacks (e.g., amine acylation).
Molecular Dynamics Simulate solvent effects (e.g., DCM vs. THF) on reaction rates .
Benchmark against experimental kinetic data to refine computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.